molecular formula C20H28N2O3 B12601751 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5S)-

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5S)-

Cat. No.: B12601751
M. Wt: 344.4 g/mol
InChI Key: KYRRSVXWTJYURJ-YWZLYKJASA-N
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Description

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1S)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5S)- is an organic compound with a unique spirocyclic structure. This compound is characterized by its spiro linkage, which connects two nonane rings through a nitrogen atom. It is often used in organic synthesis and has applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1S)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5S)- typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by reacting a suitable ketone with a diamine under acidic conditions. This reaction forms the spiro linkage and creates the nonane ring structure.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a nucleophilic substitution reaction. This involves reacting the spirocyclic intermediate with a carboxylic acid derivative, such as an ester or an acid chloride.

    Esterification: The final step involves esterification of the carboxylic acid group with tert-butyl alcohol to form the 1,1-dimethylethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include:

    Batch Reactors: Used for small to medium-scale production, where the reactions are carried out in a controlled environment.

    Continuous Flow Reactors: Used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1S)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group or the spirocyclic nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acid chlorides or esters in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1S)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5S)- has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Material Science: Employed in the synthesis of polymers and advanced materials with unique mechanical and thermal properties.

    Biological Studies: Utilized in the study of enzyme inhibitors and receptor ligands.

    Industrial Chemistry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1S)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5S)- involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The compound can act as an inhibitor or activator, depending on the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1R)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5R)
  • tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
  • 1,6-Dioxaspiro[4.4]nonane-2,7-dione

Uniqueness

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1S)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5S)- is unique due to its specific stereochemistry and the presence of the phenylethyl group. This configuration imparts distinct biological activity and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C20H28N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

tert-butyl (5S)-6-oxo-7-[(1S)-1-phenylethyl]-1,7-diazaspiro[4.4]nonane-1-carboxylate

InChI

InChI=1S/C20H28N2O3/c1-15(16-9-6-5-7-10-16)21-14-12-20(17(21)23)11-8-13-22(20)18(24)25-19(2,3)4/h5-7,9-10,15H,8,11-14H2,1-4H3/t15-,20-/m0/s1

InChI Key

KYRRSVXWTJYURJ-YWZLYKJASA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2CC[C@]3(C2=O)CCCN3C(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC3(C2=O)CCCN3C(=O)OC(C)(C)C

Origin of Product

United States

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